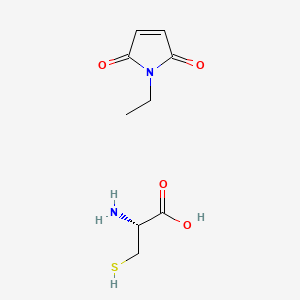

N-Ethylmaleimide-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

60218-98-6 |

|---|---|

Molecular Formula |

C9H14N2O4S |

Molecular Weight |

246.29 g/mol |

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid;1-ethylpyrrole-2,5-dione |

InChI |

InChI=1S/C6H7NO2.C3H7NO2S/c1-2-7-5(8)3-4-6(7)9;4-2(1-7)3(5)6/h3-4H,2H2,1H3;2,7H,1,4H2,(H,5,6)/t;2-/m.0/s1 |

InChI Key |

SNXBCUZDIIDZFP-WNQIDUERSA-N |

SMILES |

CCN1C(=O)C=CC1=O.C(C(C(=O)O)N)S |

Isomeric SMILES |

CCN1C(=O)C=CC1=O.C([C@@H](C(=O)O)N)S |

Canonical SMILES |

CCN1C(=O)C=CC1=O.C(C(C(=O)O)N)S |

Other CAS No. |

60218-98-6 |

Synonyms |

(L-Cys)-NEM N-ethylmaleimide-cysteine S-(ethylsuccinimido)-L-cysteine |

Origin of Product |

United States |

Foundational & Exploratory

N-Ethylmaleimide Reaction with Thiol Groups: A Core Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the foundational principles, applications, and methodologies surrounding the covalent modification of thiol groups by N-Ethylmaleimide (NEM), a cornerstone reaction in biochemical and pharmaceutical research.

N-Ethylmaleimide (NEM) is a pivotal reagent renowned for its high specificity and reactivity towards sulfhydryl (thiol) groups of cysteine residues in proteins. This characteristic has established NEM as an indispensable tool for elucidating protein structure and function, dissecting cellular signaling pathways, and advancing drug discovery efforts. This technical guide provides a comprehensive overview of the core principles governing the NEM-thiol reaction, detailed experimental protocols for its key applications, and quantitative data to inform experimental design.

Core Principles of the NEM-Thiol Reaction

The reaction between N-Ethylmaleimide and a thiol group proceeds via a Michael-type addition reaction. In this mechanism, the nucleophilic thiolate anion (R-S⁻) attacks one of the electrophilic β-carbons of the maleimide's α,β-unsaturated carbonyl system. This results in the formation of a stable, covalent carbon-sulfur (thioether) bond.[1] This reaction is highly efficient and proceeds rapidly under physiological conditions, rendering the modification essentially irreversible.[1]

Reaction Mechanism and Specificity

The high specificity of NEM for thiol groups is a key advantage, particularly within a defined pH range.[2] The reaction is most efficient and specific for thiols at a pH between 6.5 and 7.5.[3] Within this range, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions with other nucleophilic groups like primary amines (e.g., lysine residues), which become more reactive at a more alkaline pH.[3][4]

Below is a diagram illustrating the Michael addition reaction between N-Ethylmaleimide and a thiol group.

References

N-Ethylmaleimide as a Probe for Solvent-Accessible Cysteines: A Technical Guide

N-Ethylmaleimide (NEM) is a pivotal chemical probe in biochemistry and drug discovery, utilized to identify and characterize solvent-accessible cysteine residues within proteins. The reactivity of a cysteine's thiol group (-SH) is highly dependent on its local environment, making its accessibility a key indicator of protein structure, function, and conformational changes. This guide provides an in-depth overview of the principles, experimental protocols, and data interpretation associated with the use of NEM for researchers, scientists, and drug development professionals.

Mechanism of Action: The Thiol-Maleimide Reaction

N-Ethylmaleimide is an electrophilic compound that covalently modifies cysteine residues through a Michael addition reaction.[1] The nucleophilic thiol group of a cysteine attacks one of the vinyl carbon atoms of the maleimide ring, forming a stable, irreversible thioether bond.[2][3] This reaction is highly selective for thiols, particularly within a pH range of 6.5 to 7.5, which minimizes cross-reactivity with other nucleophilic amino acid side chains like lysine or histidine.[3][4][5] At pH values above 7.5, the reactivity of NEM towards primary amines can increase, and hydrolysis of the maleimide group can occur.[3][6]

Disulfide bonds between cysteine residues are unreactive towards maleimides. Therefore, to probe all potentially accessible cysteines, disulfide bonds must first be reduced using reagents like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[7][8]

Caption: Reaction of N-Ethylmaleimide with a protein's cysteine residue.

Key Experimental Applications and Protocols

NEM's utility is expanded through various derivatives that incorporate reporter tags, such as fluorophores or biotin, enabling diverse experimental applications.

Fluorescent Labeling for In-Gel Detection

Fluorescently-tagged maleimides allow for the direct visualization of labeled proteins. This method is useful for assessing changes in cysteine accessibility resulting from conformational changes or ligand binding.

Protocol: Fluorescent Maleimide Labeling of Proteins [7][9][10]

-

Protein Preparation: Dissolve the protein of interest to a concentration of 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS, HEPES, or Tris) at pH 7.0-7.5.[7][8]

-

(Optional) Reduction of Disulfide Bonds: To label cysteines involved in disulfide bonds, add a 10- to 100-fold molar excess of a reducing agent like TCEP. Incubate for 20-30 minutes at room temperature.[7][10] Note: The reducing agent must be removed before adding the maleimide reagent, typically via a desalting column.[4]

-

Labeling Reaction: Prepare a stock solution of the fluorescent maleimide dye (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF.[10] Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.[9][10]

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9][10]

-

Quenching (Optional): The reaction can be stopped by adding a low molecular weight thiol compound, such as DTT or 2-mercaptoethanol, to a final concentration of 10-20 mM.

-

Purification: Remove unreacted, free dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.[7][8]

-

Analysis: The labeled protein can be visualized by SDS-PAGE and in-gel fluorescence scanning. The degree of labeling can be calculated by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation maximum).[9]

Caption: Experimental workflow for fluorescent labeling of proteins.

Biotin Labeling for Affinity Purification

Biotin-conjugated maleimides are used to tag cysteine-containing proteins, which can then be selectively isolated from complex mixtures like cell lysates using streptavidin-coated beads.[4] This "pull-down" technique is powerful for identifying protein interaction partners and enriching low-abundance proteins for subsequent analysis, such as mass spectrometry.

Protocol: Biotin-Maleimide Pull-Down Assay [4][11][12]

-

Protein Preparation and Biotinylation: Prepare and label the "bait" protein with a biotin-maleimide reagent (e.g., Biotin-PEG-Maleimide) following steps 1-4 of the fluorescent labeling protocol. It is crucial to remove excess, unreacted biotin reagent using a desalting column or dialysis to prevent it from saturating the streptavidin beads later.[4]

-

Cell Lysate Preparation: Prepare a cell lysate containing the potential "prey" proteins. Centrifuge the lysate at high speed (e.g., ~20,000 x g) for 15 minutes at 4°C to pellet debris and collect the soluble protein supernatant.[4]

-

Streptavidin Bead Preparation: Resuspend streptavidin magnetic beads and transfer the required amount to a fresh tube. Wash the beads 2-3 times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove preservatives.[4][12]

-

Bait-Prey Interaction: Incubate the biotinylated bait protein with the cell lysate for 1-3 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

-

Affinity Capture: Add the lysate containing the protein complexes to the washed streptavidin beads. Incubate for 1 hour at 4°C with gentle rotation.[11]

-

Washing: Pellet the beads (using a magnetic stand for magnetic beads) and discard the supernatant. Wash the beads extensively (e.g., 5 times) with cold wash buffer to remove non-specifically bound proteins.[11]

-

Elution and Analysis: Elute the captured proteins from the beads. For analysis by Western blot or mass spectrometry, a common method is to boil the beads in SDS-PAGE sample buffer.[4]

Caption: Workflow for a biotin-maleimide based pull-down assay.

Mass Spectrometry for Site Identification and Quantification

Mass spectrometry (MS) is the definitive method for identifying the specific cysteine residues modified by NEM. The addition of NEM results in a predictable mass shift in the peptide containing the modified cysteine. Furthermore, by using stable isotope-labeled NEM (e.g., d5-NEM, which is 5 Daltons heavier than standard NEM), it is possible to perform robust relative quantification of cysteine reactivity or redox state between different samples.[13]

This differential labeling strategy, often called "OxICAT" in a broader context, is used to quantify the degree of reversible oxidation of specific cysteines.[14] In this approach, reduced cysteines in a sample are first blocked with unlabeled ("light") NEM. Then, reversibly oxidized cysteines are reduced and subsequently labeled with deuterated ("heavy") d5-NEM. The ratio of heavy to light NEM-labeled peptides in the MS analysis reveals the initial oxidation state of that cysteine.[14]

Protocol: Differential Alkylation for MS-based Quantification [13][14][15]

-

Lysis and Blocking of Reduced Cysteines: Lyse cells or tissues in a denaturing buffer (e.g., containing 8 M urea) that includes unlabeled ("light," d0) NEM (e.g., 20-40 mM) to immediately block all solvent-accessible, reduced thiols.[13][14] Incubate for 1 hour at room temperature in the dark.

-

Removal of Excess NEM: Remove unreacted d0-NEM, typically by protein precipitation (e.g., with TCA) followed by resuspension, or via buffer exchange.

-

Reduction of Oxidized Cysteines: Resuspend the protein pellet in a buffer containing a strong reducing agent (e.g., 10-25 mM TCEP) to reduce any reversibly oxidized cysteines (e.g., disulfides, sulfenic acids). Incubate for 30-60 minutes at room temperature.

-

Labeling of Newly Reduced Cysteines: Add stable isotope-labeled ("heavy," d5) NEM to label the newly exposed thiol groups.[14] Incubate for 1 hour at room temperature in the dark.

-

Protein Digestion: Dilute the sample to reduce the denaturant concentration (e.g., <1 M urea). Add a protease, such as trypsin, at a standard ratio (e.g., 1:50 trypsin:protein) and incubate overnight at 37°C.[13]

-

MS Analysis: Desalt the resulting peptide mixture using a C18 solid-phase extraction column. Analyze the peptides by LC-MS/MS.[13] Data analysis will involve searching for peptides with the corresponding mass shifts for d0-NEM and d5-NEM and quantifying the relative signal intensities.

Caption: Differential isotopic labeling workflow for quantitative MS analysis.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpreting NEM labeling experiments.

Table 1: Recommended Reaction Conditions for NEM Labeling

| Parameter | Recommended Condition | Rationale / Notes | Citations |

| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. Higher pH increases reaction with amines. | [3][4][6] |

| Temperature | 4°C to Room Temp. (25°C) | Lower temperature (4°C) for longer incubations (overnight) to maintain protein stability. | [7][9][10] |

| NEM Molar Excess | 10- to 20-fold over protein | A good starting point for labeling purified proteins. May need optimization. | [4][9][10] |

| Reaction Time | 1-2 hours at RT or overnight at 4°C | Sufficient for near-complete labeling of accessible thiols. | [4][9][10] |

| Buffer Composition | Thiol-free (e.g., PBS, HEPES, Tris) | Avoid buffers containing thiols (e.g., DTT, 2-ME) which will compete for reaction with NEM. | [7][8] |

Table 2: Example of Quantitative Mass Spectrometry Analysis using NEM and d5-NEM [13]

This table demonstrates the accuracy of using a 1:1 mixture of light (NEM) and heavy (d5-NEM) isotopes for quantifying cysteine-containing peptides from several standard proteins. The observed ratio closely matches the expected theoretical ratio of 1.0.

| Protein | Number of Cysteines | Observed Ratio (NEM/d5-NEM) at 1:1 | Correlation Coefficient (R²) |

| α-Lactalbumin | 8 | ~1.0 | 0.9984 |

| β-Lactoglobulin | 2 | ~1.0 | 0.9995 |

| Aldolase | 4 | ~1.0 | 1.0143 |

| Tropomyosin | 2 | ~1.0 | 0.998 |

| Alcohol Dehydrogenase | 2 | ~1.0 | 0.9953 |

| Carbonic Anhydrase | 0 | Not Detected | Not Applicable |

Table 3: Comparison of Common Cysteine Alkylating Agents

| Feature | N-Ethylmaleimide (NEM) | Iodoacetamide (IAM) |

| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (SN2) |

| Reaction Rate | Faster than IAM, less pH-dependent | Slower than NEM, highly pH-dependent (reacts with thiolate anion) |

| Optimal pH | 6.5 - 7.5 | ~8.0 - 8.5 |

| Specificity | Highly specific for thiols at neutral pH. Can react with amines at pH > 7.5. | More specific for thiols, even at higher pH. |

| Primary Use Case | Rapid and efficient blocking of all accessible thiols. | Often used to specifically label low pKa ("hyper-reactive") cysteines. |

Citations for Table 3:[1][5][16][17]

Application in Signaling Pathway Analysis: The Keap1-Nrf2 Pathway

A prominent application of cysteine-reactive probes is in the study of redox signaling. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its function is exquisitely regulated by the redox state of specific cysteine residues in the Keap1 protein.[11]

Keap1 acts as a sensor for oxidative and electrophilic stress. Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation. However, upon exposure to stressors, several reactive cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, causing it to release Nrf2. Nrf2 then translocates to the nucleus and activates the expression of antioxidant response element (ARE)-containing genes, which encode for protective enzymes. NEM and other electrophiles can be used to probe the reactivity of these critical Keap1 cysteines and identify small molecules that modulate this pathway.[11]

Caption: The Keap1-Nrf2 signaling pathway regulated by cysteine modification.

Conclusion

N-Ethylmaleimide and its derivatives are indispensable tools for investigating the solvent accessibility and reactivity of cysteine residues. From fluorescent labeling for qualitative assessment to sophisticated mass spectrometry-based quantitative proteomics, NEM provides a versatile platform to explore protein structure, map protein topology, identify functionally significant cysteines, and screen for targeted drug candidates. A thorough understanding of its reaction chemistry and the careful application of the protocols outlined in this guide will enable researchers to effectively leverage this powerful probe in their scientific endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. biotium.com [biotium.com]

- 11. benchchem.com [benchchem.com]

- 12. neb.com [neb.com]

- 13. benchchem.com [benchchem.com]

- 14. Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethylmaleimide in Aqueous Solution: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, reactivity, and experimental applications of N-Ethylmaleimide (NEM) for researchers, scientists, and drug development professionals.

N-Ethylmaleimide (NEM) is a versatile and widely utilized chemical probe in biochemical and cellular research.[1] Its reactivity, primarily with sulfhydryl groups, makes it an invaluable tool for studying protein structure and function, elucidating enzymatic mechanisms, and investigating signaling pathways. This technical guide provides a comprehensive overview of the core chemical properties of NEM in aqueous solution, detailed experimental protocols for its application, and visualizations of its interactions within biological systems.

Core Chemical Properties of N-Ethylmaleimide

N-Ethylmaleimide is an α,β-unsaturated carbonyl compound derived from maleic acid.[1] Its chemical reactivity in aqueous solution is dominated by two key processes: reaction with nucleophiles, particularly thiols, and hydrolysis of the maleimide ring.

Solubility and Stability

NEM is a white solid at room temperature and is soluble in water and various organic solvents such as ethanol, methanol, chloroform, and toluene.[2][3] Aqueous solutions of NEM are, however, unstable due to the hydrolysis of the maleimide ring, a reaction that is significantly dependent on pH.[4] To prevent hydrolysis and loss of function, it is recommended to prepare NEM solutions immediately before use.[5] For storage, NEM should be kept at -20°C.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [6] |

| Molecular Weight | 125.13 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility in Water | 25 mg/mL (199.79 mM) | [2] |

| Solubility in Ethanol | 5 mg/mL | [3] |

| Storage Temperature | -20°C | [3] |

Reaction with Sulfhydryl Groups

The primary utility of NEM lies in its highly specific and rapid reaction with the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides.[1] This reaction proceeds via a Michael addition, where the nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, forming a stable, irreversible thioether bond.[7]

The reaction is highly pH-dependent, with optimal reactivity occurring in the pH range of 6.5-7.5.[5] At pH values above 7.5, the reactivity of NEM with other nucleophilic groups, such as primary amines (e.g., the ε-amino group of lysine), increases, leading to potential side reactions.[5] Conversely, lowering the pH below 6.5 reduces the rate of reaction with thiols.[8] Improved specificity for cysteine residues can be achieved by maintaining a pH below neutral, using an NEM concentration below 10mM, and limiting the reaction time to under 5 minutes.[9]

| Parameter | Value | Reference |

| Optimal pH for Thiol Reaction | 6.5 - 7.5 | [5] |

| Reaction Mechanism | Michael Addition | [7] |

| Bond Formed | Stable Thioether Bond | [10] |

Hydrolysis of N-Ethylmaleimide

In aqueous solution, NEM can undergo hydrolysis, which involves the opening of the maleimide ring to form N-ethylmaleamic acid.[4] This hydrolysis product is unreactive towards thiols.[7] The rate of hydrolysis is pseudo-first order and is significantly influenced by pH.[4] In the pH range of 7 to 9, the rate of hydrolysis is proportional to the concentration of hydroxide ions.[4][11] Below pH 4, the rate of hydrolysis is independent of pH.[4][11]

| pH Range | Rate Dependence on [OH⁻] | Reference |

| < 4 | Independent | [4][11] |

| 7 - 9 | Proportional | [4][11] |

Experimental Protocols

The specific reactivity of NEM with cysteine residues has led to its widespread use in various experimental procedures. Below are detailed methodologies for two key applications: protein alkylation for mass spectrometry and enzyme inhibition assays.

Protocol 1: Alkylation of Cysteine Residues in Proteins for Mass Spectrometry

This protocol is designed to block free sulfhydryl groups in a protein sample prior to proteomic analysis, preventing the formation of disulfide bonds and ensuring accurate peptide identification.

Materials:

-

Protein sample

-

Denaturation buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like Tris-HCl)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

N-Ethylmaleimide (NEM) solution (freshly prepared in water or a compatible buffer)

-

Quenching solution (e.g., a solution containing a thiol such as β-mercaptoethanol or DTT)

-

Buffer for downstream applications (e.g., ammonium bicarbonate for trypsin digestion)

Procedure:

-

Denaturation and Reduction:

-

Dissolve the protein sample in the denaturation buffer.

-

Add the reducing agent to a final concentration of 5-10 mM.

-

Incubate at 37-56°C for 1 hour to reduce all disulfide bonds.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add a freshly prepared NEM solution to a final concentration of 10-20 mM. A 10-fold molar excess of NEM over the reducing agent is often recommended.[5]

-

Incubate in the dark at room temperature for 1 hour.

-

-

Quenching:

-

Add a quenching solution to react with any excess NEM. For example, add DTT to a final concentration that is at least equivalent to the initial NEM concentration.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Cleanup:

-

Remove the denaturant, reducing agent, NEM, and quenching agent by dialysis, buffer exchange, or precipitation (e.g., acetone precipitation).[12]

-

-

Downstream Processing:

-

The alkylated protein sample is now ready for downstream applications such as trypsin digestion and mass spectrometry analysis.

-

Protocol 2: Enzyme Inhibition Assay Using NEM

This protocol can be used to investigate the involvement of cysteine residues in the catalytic activity of an enzyme.

Materials:

-

Enzyme solution

-

NEM solutions at various concentrations (freshly prepared)

-

Enzyme substrate

-

Assay buffer

-

Detection reagent (if necessary for the specific assay)

-

96-well plate and plate reader (or other suitable detection system)

Procedure:

-

Pre-incubation with NEM:

-

In a 96-well plate, add a fixed amount of the enzyme to each well.

-

Add varying concentrations of freshly prepared NEM solution to the wells. Include a control well with no NEM.

-

Incubate the enzyme-NEM mixture for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for the reaction.

-

-

Initiation of Enzymatic Reaction:

-

Add the enzyme substrate to all wells to initiate the reaction.

-

-

Measurement of Enzyme Activity:

-

Measure the rate of the enzymatic reaction using a suitable detection method (e.g., absorbance, fluorescence) over a defined time course.

-

-

Data Analysis:

-

Plot the enzyme activity as a function of NEM concentration.

-

Determine the IC₅₀ value (the concentration of NEM that causes 50% inhibition of enzyme activity).

-

N-Ethylmaleimide in Signaling Pathways

NEM's ability to covalently modify cysteine residues makes it a powerful tool for inhibiting enzymes that rely on a catalytic cysteine, thereby allowing for the study of their roles in signaling pathways.

Inhibition of Deubiquitinating Enzymes (DUBs)

Deubiquitinating enzymes (DUBs) are a large family of proteases that remove ubiquitin from proteins, thus regulating a wide range of cellular processes.[13] The majority of DUBs are cysteine proteases, relying on a catalytic cysteine residue in their active site for their function.[14] NEM is a potent and irreversible inhibitor of many DUBs.[2] By alkylating the active site cysteine, NEM prevents the enzyme from cleaving the isopeptide bond between ubiquitin and its substrate.[15] This inhibitory action has been utilized to stabilize ubiquitinated proteins for subsequent analysis, such as in Western blotting.[6]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[16] Dysregulation of this pathway is implicated in numerous diseases, including cancer.[17] Studies have shown that NEM can inhibit the phosphorylation of Akt, a key downstream effector of PI3K, in response to growth factor stimulation.[18] This inhibition appears to occur at the level of Akt itself, without affecting the upstream activity of PI3K.[18] The precise mechanism of NEM-mediated inhibition of Akt phosphorylation may involve the activation of protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt.[18]

Conclusion

N-Ethylmaleimide is a powerful and versatile tool for researchers and drug development professionals.[1] Its well-defined electrophilic character and specific reactivity with thiols provide a robust method for studying protein structure and function, dissecting signaling pathways, and aiding in the discovery and validation of novel therapeutics.[1] A thorough understanding of its chemical properties in aqueous solution, particularly its pH-dependent reactivity and stability, is crucial for the successful design and interpretation of experiments. This guide has provided a comprehensive overview of these principles, along with detailed protocols and visual representations to facilitate its effective use in a research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. ≥98% (HPLC), H+-ATPase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. pH selectivity of N-ethylmaleimide reactions with opiate receptor complexes in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 11. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms for regulating deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-ethylmaleimide handling - Protein and Proteomics [protocol-online.org]

- 16. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. N-Ethylmaleimide inhibits platelet-derived growth factor BB-stimulated Akt phosphorylation via activation of protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Protein Redox State with N-Ethylmaleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible oxidation of protein cysteine residues is a critical post-translational modification that plays a pivotal role in cellular signaling, antioxidant defense, and the pathogenesis of various diseases. N-Ethylmaleimide (NEM) is a widely utilized chemical probe for the investigation of protein redox states. This in-depth technical guide provides a comprehensive overview of the principles and applications of NEM in studying protein cysteine modifications. It details the mechanism of NEM action, provides structured tables of quantitative data for experimental design, and offers detailed protocols for key experimental techniques, including Western blotting and mass spectrometry. Furthermore, this guide presents visualizations of pertinent signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the methodologies and their applications in research and drug development.

Introduction to Protein Redox Regulation and N-Ethylmaleimide

The thiol group of cysteine residues is highly susceptible to oxidation by reactive oxygen species (ROS), leading to a variety of reversible and irreversible modifications, such as the formation of sulfenic acids, disulfides, and S-glutathionylation.[1] These modifications can act as molecular switches, modulating protein function, localization, and interaction with other molecules, thereby regulating a multitude of cellular processes.[2] The study of these redox-sensitive modifications is crucial for understanding cellular physiology and the molecular basis of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

N-Ethylmaleimide (NEM) is an alkylating agent that serves as an invaluable tool for trapping and identifying the redox state of cysteine residues.[3][4] NEM irreversibly forms a stable thioether bond with the sulfhydryl group of reduced cysteines.[5] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[5] By blocking free thiols, NEM prevents their subsequent oxidation or disulfide bond formation, thus preserving the in-vivo redox state of the proteome for downstream analysis.[3] This property, combined with the availability of isotopically labeled NEM, has made it a cornerstone in quantitative redox proteomics.[1]

Mechanism of Action of N-Ethylmaleimide

NEM's utility in redox proteomics stems from its specific and irreversible reaction with cysteine thiols. The core of this reactivity lies in the α,β-unsaturated carbonyl group within the maleimide ring, which acts as a Michael acceptor.

The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion (Cys-S⁻) of a reduced cysteine residue attacks one of the electrophilic β-carbons of the maleimide double bond. This results in the formation of a stable, covalent carbon-sulfur (thioether) bond.[3] This irreversible modification effectively "caps" the reactive thiol group, preventing it from undergoing further reactions.

Figure 1: Reaction of NEM with a reduced cysteine residue.

Quantitative Data for Experimental Design

Careful consideration of experimental parameters is crucial for the successful application of NEM in studying protein redox states. The following tables summarize key quantitative data to aid in the design of robust and reproducible experiments.

Table 1: Properties and Reaction Conditions of N-Ethylmaleimide

| Parameter | Value/Recommendation | Reference(s) |

| Molecular Weight | 125.13 g/mol | [5] |

| Optimal pH for Thiol Alkylation | 6.5 - 7.5 | [5] |

| Recommended Concentration | 10-50 mM | [1] |

| Incubation Time | 30 - 60 minutes at room temperature | [1] |

| Solvent for Stock Solution | DMSO or Ethanol | [1] |

Table 2: Comparison of N-Ethylmaleimide (NEM) and d5-NEM for Quantitative Proteomics

| Feature | N-Ethylmaleimide (d0-NEM) | d5-N-Ethylmaleimide (d5-NEM) | Reference(s) |

| Molecular Weight | 125.13 g/mol | 130.16 g/mol | [1] |

| Mass Difference | - | 5 Da | [1] |

| Reaction Kinetics with Thiols | Identical to d5-NEM | Identical to d0-NEM | [1] |

| Application | Labeling of one sample set (e.g., control) | Labeling of the corresponding sample set (e.g., treated) for relative quantification | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing NEM to investigate protein redox states.

Protocol 1: Differential Alkylation of Cysteine Residues for Mass Spectrometry-based Redox Proteomics

This protocol is designed to quantify changes in the reversible oxidation of cysteine residues between two samples (e.g., control vs. treated).

Materials:

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)

-

N-Ethylmaleimide (d0-NEM)

-

d5-N-Ethylmaleimide (d5-NEM)

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA)

-

Acetone (ice-cold)

-

Urea

-

Trypsin

-

C18 desalting columns

Procedure:

-

Sample Lysis and Blocking of Reduced Cysteines:

-

Protein Precipitation and Removal of Excess NEM:

-

Reduction of Reversibly Oxidized Cysteines:

-

Labeling of Newly Exposed Thiols:

-

Add 50 mM d5-NEM to the control sample and 50 mM d0-NEM to the treated sample.

-

Incubate at room temperature for 1 hour with gentle agitation. This step labels the cysteine residues that were previously oxidized.[1]

-

-

Sample Combination and Protein Digestion:

-

Combine the control and treated samples in a 1:1 ratio.

-

Dilute the sample to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Mass Spectrometry Analysis:

-

Desalt the resulting peptide mixture using a C18 column.

-

Analyze the peptides by LC-MS/MS.

-

The ratio of the peak intensities of the d5-NEM labeled peptide to the d0-NEM labeled peptide for a given cysteine-containing peptide provides a quantitative measure of the change in reversible oxidation at that site.[1]

-

Figure 2: Workflow for differential alkylation using NEM and d5-NEM.

Protocol 2: Detection of Protein Redox State Changes by Western Blot

This protocol allows for the visualization of changes in the redox state of a specific protein, often observed as a mobility shift on an SDS-PAGE gel.

Materials:

-

Lysis buffer (as in 4.1)

-

N-Ethylmaleimide (NEM)

-

Dithiothreitol (DTT)

-

Laemmli sample buffer (with and without β-mercaptoethanol or DTT)

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis and NEM Treatment:

-

Treat cells with or without an oxidative stimulus.

-

Lyse cells in lysis buffer containing 20-25 mM NEM to block free thiols.[4]

-

-

Sample Preparation for SDS-PAGE:

-

For analyzing disulfide-linked oligomers, mix the lysate with non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT).

-

For analyzing the total amount of the protein, mix an aliquot of the lysate with reducing Laemmli sample buffer.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein samples on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

A shift in the molecular weight or the appearance of higher molecular weight bands in the non-reducing gel compared to the reducing gel can indicate disulfide bond formation.

-

Visualization of Redox-Sensitive Signaling Pathways

NEM is a powerful tool to probe the role of cysteine redox modifications in regulating key signaling pathways.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

Figure 3: Redox regulation of the Keap1-Nrf2 signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR signaling, crucial for cell growth and proliferation, is also subject to redox regulation. Ligand binding to EGFR can stimulate the production of hydrogen peroxide (H₂O₂), which can inactivate protein tyrosine phosphatases (PTPs) that normally dephosphorylate and inactivate EGFR. This H₂O₂-mediated inhibition of PTPs leads to sustained EGFR signaling.

Figure 4: Redox modulation of EGFR signaling.

Applications in Drug Development

The critical role of protein redox state in disease has positioned it as a significant area for therapeutic intervention. NEM and related techniques are valuable in several aspects of drug discovery and development:

-

Target Identification and Validation: Identifying proteins that undergo changes in their redox state in disease models can uncover novel drug targets.

-

Mechanism of Action Studies: NEM-based proteomics can help elucidate how a drug candidate exerts its effects by identifying the proteins whose redox state is modulated by the compound.

-

Biomarker Discovery: Changes in the redox state of specific proteins can serve as biomarkers for disease progression or response to therapy.

-

Screening for Redox-Modulating Compounds: NEM-based assays can be adapted for high-throughput screening to identify compounds that modulate the redox state of a target protein.

Conclusion

N-Ethylmaleimide is a powerful and versatile tool for the investigation of protein redox states. Its ability to specifically and irreversibly modify reduced cysteine residues allows for the preservation and subsequent analysis of the cellular thiol-redox landscape. The methodologies outlined in this guide, from quantitative mass spectrometry to Western blot analysis, provide researchers with a robust toolkit to explore the intricate role of protein redox modifications in health and disease. As our understanding of the "redox-ome" continues to expand, the application of NEM-based strategies will undoubtedly remain central to advancing our knowledge and developing novel therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-Ethylmaleimide – description and application - Georganics [georganics.sk]

- 5. documents.thermofisher.com [documents.thermofisher.com]

N-Ethylmaleimide for identifying free thiols in proteins

An In-depth Technical Guide to N-Ethylmaleimide for Identifying Free Thiols in Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylmaleimide (NEM) is a reactive chemical probe indispensable for the study of protein structure and function. Its high specificity for free sulfhydryl groups of cysteine residues has established it as a critical tool in proteomics, biochemistry, and drug discovery. This technical guide provides a comprehensive overview of the core principles of NEM chemistry, its mechanism of action, and its versatile applications in identifying and quantifying free thiols in proteins. Detailed experimental protocols for key techniques, quantitative data for experimental design, and visual diagrams of relevant pathways and workflows are presented to equip researchers with the knowledge to effectively utilize NEM in their scientific endeavors.

Introduction to N-Ethylmaleimide (NEM)

N-Ethylmaleimide is an organic compound featuring a reactive maleimide group. This functionality makes it an excellent Michael acceptor, enabling it to form stable, covalent thioether bonds with nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins.[1][2] This reaction is virtually irreversible and exhibits high specificity within a pH range of 6.5-7.5, minimizing off-target reactions with other nucleophilic amino acid residues such as lysine and histidine.[3][4]

The specificity and irreversible nature of the NEM-thiol reaction make it an invaluable tool for:

-

Identifying accessible cysteine residues: Probing the surface topology and conformational changes of proteins.

-

Quantifying free thiols: Determining the redox state of proteins and cells.

-

Inhibiting cysteine-dependent enzymes: Studying the function of enzymes such as deubiquitinases (DUBs) and cysteine proteases.[5][6]

-

Drug discovery: Identifying "druggable" cysteines and validating the mechanism of action of covalent inhibitors.[7][8]

Mechanism of Action

The reaction between NEM and a free thiol group proceeds via a Michael addition. The thiolate anion (S-), the more nucleophilic form of the sulfhydryl group, attacks one of the electrophilic carbon atoms of the maleimide double bond. This results in the formation of a stable thioether linkage.

Figure 1: Reaction of N-Ethylmaleimide with a protein thiol.

Quantitative Data for Experimental Design

The successful application of NEM requires careful consideration of experimental parameters. The following tables summarize key quantitative data to guide experimental design.

Table 1: Reaction Conditions and Specificity

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. At pH > 7.5, reactivity with primary amines (e.g., lysine) and hydrolysis of the maleimide group can occur.[3][4] |

| Temperature | 4°C to 37°C | Reaction rate increases with temperature. Lower temperatures can be used to slow the reaction and improve control. |

| NEM Concentration | 1-40 mM | Dependent on the protein concentration and the number of reactive thiols. A 10-fold molar excess of NEM to sulfhydryl groups is a common starting point.[3][4] For inhibiting DUBs in cell lysates, concentrations up to 25 mM may be required.[9] |

| Reaction Time | 1 min to 2 hours | Shorter reaction times (≤ 5 min) can improve specificity by minimizing side reactions.[3] Complete alkylation may require longer incubation times.[4] |

Table 2: Mass Spectrometry Data for NEM and its Isotopologues

Isotopically labeled NEM is a powerful tool for quantitative proteomics, allowing for the differential labeling of cysteine residues in different states or samples.

| Reagent | Mass Shift (Monoisotopic) | Application |

| d0-NEM | +125.0477 Da | Standard labeling of free thiols. |

| d5-NEM | +130.0791 Da | Used in combination with d0-NEM for relative quantification of cysteine reactivity or redox state.[10][11][12] |

Table 3: Inhibitory Concentrations (IC50) of NEM for Cysteine-Dependent Enzymes

NEM is a potent inhibitor of enzymes that rely on a catalytic cysteine residue.

| Enzyme Class | Specific Enzyme | IC50 Value | Reference |

| Deubiquitinases (DUBs) | USP2 | ~1.1 µM (for a selective inhibitor, ML364) | [13] |

| USP5 | 8.61 µM (for a broad-spectrum inhibitor, PR-619) | [13] | |

| USP7 | 6.86 µM (for a broad-spectrum inhibitor, PR-619) | [13] | |

| USP8 | 4.9 µM (for a broad-spectrum inhibitor, PR-619) | [13] | |

| Cysteine Proteases | Prolyl endopeptidase | 6.3 µM | [6][13] |

| Other | Annexin II tetramer-mediated liposome aggregation | 0.18 mM | [14] |

| Vacuolar H+-ATPase | 1-2 µM | [15] |

Experimental Protocols

The following protocols provide detailed methodologies for common applications of NEM.

Protocol 1: General Labeling of Protein Thiols for Mass Spectrometry

This protocol is for the general identification of cysteine-containing peptides.

-

Protein Reduction and Denaturation:

-

Denature proteins in a buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.0.

-

Reduce disulfide bonds by adding 10 mM Dithiothreitol (DTT) and incubating for 1 hour at 37°C.[10]

-

-

Cysteine Alkylation:

-

Add NEM to a final concentration of 25 mM to alkylate all cysteine residues.

-

Incubate for 1 hour at room temperature in the dark.[10]

-

-

Protein Digestion:

-

Dilute the sample to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[10]

-

-

Mass Spectrometry Analysis:

-

Desalt the peptide mixture using a C18 solid-phase extraction column.

-

Analyze the peptides by LC-MS/MS.[10]

-

Protocol 2: Differential Labeling of Reduced and Oxidized Cysteines

This protocol is designed to quantify the reversible oxidation of cysteine residues.

-

Sample Lysis and Blocking of Reduced Cysteines:

-

Lyse cells or tissues in a buffer containing unlabeled NEM (d0-NEM) to block all free, reduced cysteine thiols. A typical buffer would be 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and 20 mM NEM.

-

Incubate on ice for 20-30 minutes.[10]

-

-

Removal of Excess NEM:

-

Remove excess, unreacted NEM using a desalting column or acetone precipitation.[10]

-

-

Reduction of Oxidized Cysteines:

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

-

Add a reducing agent, such as 10 mM DTT or tris(2-carboxyethyl)phosphine (TCEP), and incubate for 1 hour at 37°C to reduce any reversibly oxidized cysteines.[10]

-

-

Labeling of Newly Reduced Cysteines:

-

Add stable isotope-labeled NEM (d5-NEM) to a final concentration of 20 mM to label the newly exposed cysteine thiols.

-

Incubate for 1 hour at room temperature in the dark.[10]

-

-

Protein Digestion and Mass Spectrometry Analysis:

-

Proceed with protein digestion and mass spectrometry analysis as described in Protocol 1.

-

Protocol 3: NEM Labeling for Co-Immunoprecipitation (Co-IP)

This protocol is optimized for preserving weak or transient protein-protein interactions.

-

Buffer Preparation:

-

Prepare a low-salt lysis buffer (50 mM Tris-HCl pH 8, 150 mM NaCl, 5 mM EDTA, 1% NP-40) and a high-salt wash buffer (50 mM Tris-HCl pH 8, 500 mM NaCl, 5 mM EDTA, 1% NP-40).

-

Immediately before use, add a protease inhibitor cocktail and NEM to the low-salt lysis buffer to a final concentration of 25 mM.[9]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in the NEM-containing low-salt lysis buffer.

-

-

Immunoprecipitation:

-

Washing and Elution:

-

Wash the immune complexes with the high-salt wash buffer.

-

Elute the proteins from the beads for subsequent analysis (e.g., Western blotting).

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways involving NEM.

Figure 2: Workflow for differential labeling of reduced and oxidized cysteines.

Figure 3: Role of NEM in inhibiting the ubiquitin-proteasome pathway.

Conclusion

N-Ethylmaleimide is a powerful and versatile tool for researchers and drug development professionals. Its well-defined reactivity and specificity for free thiols provide a robust method for interrogating protein structure, function, and regulation. By understanding the core principles of NEM chemistry and applying the detailed protocols provided in this guide, researchers can confidently employ NEM to advance their understanding of complex biological systems and accelerate the discovery of novel therapeutics.

References

- 1. Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Co-immunoprecipitation of the Mouse Mx1 Protein with the Influenza A Virus Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Modification of cysteine residues by N-ethylmaleimide inhibits annexin II tetramer mediated liposome aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Kinetics of N-Ethylmaleimide Inhibition of a Vacuolar H+-ATPase and Determination of Nucleotide Dissociation Constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. neb.com [neb.com]

- 17. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]

Stability of the N-Ethylmaleimide-Cysteine Adduct: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of cysteine residues with N-ethylmaleimide (NEM) is a cornerstone technique in biochemistry and drug development, pivotal for labeling proteins, blocking reactive thiols, and forming antibody-drug conjugates (ADCs). The efficacy and reliability of these applications hinge on the stability of the resulting thiosuccinimide adduct. This guide provides a comprehensive overview of the chemical stability of the NEM-cysteine adduct, factors influencing its longevity, and detailed methodologies for its analysis.

Core Concepts: Formation and Instability Pathways

The reaction between the maleimide group of NEM and the thiol group of a cysteine residue proceeds via a Michael addition, forming a stable thioether bond.[1][2] This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5.[1][2][3] However, the resulting thiosuccinimide ring is susceptible to two primary degradation pathways that can compromise the integrity of the conjugate: the retro-Michael reaction and hydrolysis.[4][5]

1. Retro-Michael Reaction: This is a reversible process where the thioether bond cleaves, reverting to the original thiol and maleimide.[4][5] In biological systems, the released maleimide can then react with other abundant thiols, such as glutathione, leading to off-target effects and deconjugation of the intended molecule.[3][4] The rate of this reaction is influenced by pH and temperature, with higher values of both accelerating the degradation.[5]

2. Hydrolysis: The succinimide ring can undergo irreversible hydrolysis, opening the ring to form a stable maleamic acid thioether.[5] This process is accelerated at basic pH (typically above 7.5) and can be a desirable outcome as it prevents the undesirable retro-Michael reaction, thereby stabilizing the conjugate.[3][5][6] However, this introduces structural heterogeneity due to the formation of two isomeric products.[6]

Factors Influencing Adduct Stability

The stability of the NEM-cysteine adduct is not absolute and is significantly influenced by several experimental and environmental factors.

| Factor | Effect on Stability | Optimal Conditions/Considerations |

| pH | The retro-Michael reaction is base-catalyzed, increasing at higher pH.[5] Hydrolysis of the succinimide ring is also accelerated at basic pH (>7.5).[3][5] The initial conjugation is optimal at pH 6.5-7.5.[1][3][6] | For conjugation, maintain pH between 6.5 and 7.5.[1][3][6] For intentional stabilization via hydrolysis, a post-conjugation incubation at pH 8.0-9.0 can be employed.[3] |

| Temperature | Higher temperatures accelerate the rate of the retro-Michael reaction.[5] | Store conjugates at 4°C or frozen at -80°C to minimize degradation.[6] |

| Chemical Structure | Electron-withdrawing groups on the maleimide can accelerate hydrolysis and stabilize the adduct.[3] N-aryl maleimides have been shown to chemically stabilize thiol-linked conjugates.[7] | The choice of maleimide derivative can be critical for applications requiring long-term stability. |

| Presence of Other Thiols | High concentrations of competing thiols, such as glutathione in plasma, can drive the retro-Michael reaction, leading to thiol exchange.[3][4][8] | This is a critical consideration for in vivo applications of maleimide-based conjugates. |

Quantitative Analysis of Adduct Stability

The stability of the NEM-cysteine adduct can be quantified by determining its half-life under specific conditions. The following table summarizes reported half-lives for different maleimide-thiol adducts.

| Adduct | Conditions | Half-life (t½) | Reference |

| NEM conjugated to 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione at pH 7.4, 37°C | 20–80 hours | [8] |

| NEM conjugated to N-acetylcysteine | Incubated with glutathione at pH 7.4, 37°C | 20–80 hours | [8] |

Experimental Protocols

Accurate assessment of NEM-cysteine adduct stability relies on robust analytical methodologies. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are provided below.

Protocol 1: RP-HPLC Analysis of NEM-Cysteine Adduct Formation

This protocol is adapted from a method for monitoring cysteine content in synthetic peptides.[9]

1. Materials:

- Peptide or protein containing a cysteine residue

- N-Ethylmaleimide (NEM)

- 0.1 M TRIS buffer (pH 7.0)

- Reverse-phase HPLC (RP-HPLC) system with a C18 column

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

- Mobile Phase B: 0.1% TFA in acetonitrile

- Spectrophotometric detector (e.g., UV-Vis)

2. Procedure:

- Dissolve the cysteine-containing peptide/protein in 0.1 M TRIS buffer (pH 7.0) to a concentration of approximately 1 mg/mL.[9]

- Add a 1.1 molar equivalent of NEM to the peptide/protein solution.[9]

- Allow the reaction to proceed at room temperature. The reaction is typically rapid.[10]

- Inject the reaction mixture onto the RP-HPLC system.

- Elute the components using a linear gradient of Mobile Phase B. For example, 0-40% B over 20 minutes.[9]

- Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 280 nm). The NEM-cysteine adduct will have a different retention time than the unreacted peptide/protein.[9]

Protocol 2: Mass Spectrometry Analysis of NEM-Cysteine Adducts

This protocol provides a general workflow for the characterization of NEM-modified peptides by mass spectrometry.[10][11]

1. Materials:

- NEM-modified protein or peptide sample

- Denaturing buffer (e.g., 8 M urea, 2% SDS)

- Trypsin or other suitable protease

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

- Selected Reaction Monitoring (SRM) capable mass spectrometer (optional, for quantitative studies)

2. Procedure:

- Alkylation: React the protein sample with NEM under denaturing conditions to ensure all cysteine residues are accessible. Improved specificity is achieved by keeping the pH below neutral, NEM concentration below 10 mM, and reaction time under 5 minutes.[10]

- Proteolytic Digestion: Remove excess NEM and perform in-solution or in-gel digestion of the protein with trypsin.

- LC-MS/MS Analysis: Analyze the resulting peptide mixture using an LC-MS/MS system. The mass spectrometer will identify peptides and the NEM modification will be detected as a mass shift.

- Data Analysis: Search the MS/MS data against a protein database to identify the NEM-modified peptides and pinpoint the specific cysteine residues that were modified. For quantitative analysis, SRM can be used to monitor specific NEM-modified and unmodified peptide pairs.[10]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical reactions and a typical experimental workflow for analyzing the stability of the NEM-cysteine adduct.

Caption: Chemical pathways of NEM-cysteine adduct formation and degradation.

Caption: A typical experimental workflow for the analysis of NEM-cysteine adduct stability.

References

- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. kinampark.com [kinampark.com]

- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectrophotometric Assay for N-Ethylmaleimide-Cysteine Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric assay for the reaction between N-Ethylmaleimide (NEM) and cysteine. It details the underlying chemistry, experimental protocols, and data interpretation, offering a comparative analysis with other common thiol quantification methods. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this assay in their work.

Introduction: The Chemistry of Thiol Alkylation

N-Ethylmaleimide (NEM) is a widely used reagent in biochemistry and cell biology for the specific modification of sulfhydryl groups (-SH) in cysteine residues. The reaction is a Michael-type addition where the nucleophilic thiolate anion of cysteine attacks the electrophilic double bond of the maleimide ring, forming a stable, irreversible thioether bond. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[1]

The progress of this reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at approximately 300-302 nm. This is because the maleimide double bond, which absorbs light in this UV range, is consumed during the reaction. The molar extinction coefficient of NEM at 302 nm is 620 M⁻¹cm⁻¹. This principle forms the basis of a quantitative assay for determining the concentration of free thiols in a sample.

Comparative Analysis: NEM vs. DTNB (Ellman's Reagent)

While the NEM-based assay is a valid method for thiol quantification, it is important to understand its characteristics in comparison to the more commonly used Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).

| Feature | N-Ethylmaleimide (NEM) Assay | DTNB (Ellman's) Assay |

| Principle | Measures the decrease in absorbance at ~302 nm as NEM is consumed. | Measures the increase in absorbance at 412 nm due to the production of the yellow-colored TNB²⁻ anion.[2][3] |

| Reaction | Irreversible Michael addition forming a stable thioether bond. | Thiol-disulfide exchange reaction.[2] |

| Molar Extinction Coefficient (ε) | ε of NEM ≈ 620 M⁻¹cm⁻¹ at 302 nm. | ε of TNB²⁻ ≈ 14,150 M⁻¹cm⁻¹ at 412 nm.[2][3] |

| Sensitivity | Lower, due to the low molar extinction coefficient of NEM. | Higher, due to the high molar extinction coefficient of the TNB²⁻ product.[2][3] |

| Optimal pH | 6.5 - 7.5 for high specificity to thiols.[1] | 7.0 - 8.0.[2] |

| Interferences | At pH > 7.5, can react with primary amines (e.g., lysine) and undergo hydrolysis.[1] | Can be affected by substances that absorb at 412 nm. The reaction is also sensitive to pH changes.[2] |

| Primary Application | Often used for blocking thiols to prevent their reaction in subsequent steps of an experiment. Can be used for quantification. | Gold standard for the direct quantification of total free thiols. |

Experimental Protocols

Quantitative Spectrophotometric Assay of Cysteine using NEM

This protocol describes how to determine the concentration of a cysteine solution by measuring the decrease in NEM absorbance.

Materials:

-

N-Ethylmaleimide (NEM)

-

L-cysteine hydrochloride monohydrate

-

Phosphate buffer (100 mM, pH 7.0)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

NEM Stock Solution (10 mM): Dissolve 12.51 mg of NEM in 10 mL of phosphate buffer. Prepare this solution fresh daily and keep it protected from light.

-

Cysteine Stock Solution (10 mM): Dissolve 17.56 mg of L-cysteine hydrochloride monohydrate in 10 mL of phosphate buffer. Prepare fresh daily.

-

-

Preparation of Cysteine Standards:

-

Perform serial dilutions of the 10 mM cysteine stock solution in phosphate buffer to prepare a series of standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

-

-

Assay Procedure:

-

Prepare a reaction mixture by diluting the NEM stock solution in phosphate buffer to a final concentration of 1 mM.

-

For each standard and the unknown sample, mix a known volume of the cysteine solution with a known volume of the 1 mM NEM solution in a microcentrifuge tube. Ensure that NEM is in molar excess for the highest cysteine standard. A 1:1 volume ratio is a good starting point.

-

Incubate the mixtures at room temperature for 30 minutes, protected from light.

-

Measure the absorbance of each solution at 302 nm using the phosphate buffer as a blank.

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔAbs) for each standard by subtracting the absorbance of the standard from the absorbance of the blank (0 mM cysteine).

-

Plot a standard curve of ΔAbs versus the concentration of the cysteine standards.

-

Determine the concentration of the unknown sample by interpolating its ΔAbs value on the standard curve.

-

Protocol for Blocking Thiols with NEM

This protocol is used when the goal is to prevent cysteine residues from reacting in subsequent experimental steps.

Materials:

-

Protein sample containing thiols

-

NEM

-

Reaction Buffer (e.g., PBS, pH 7.2)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein sample in the reaction buffer to a concentration of 1-10 mg/mL.

-

NEM Preparation: Prepare a 100 mM stock solution of NEM in water or a suitable solvent immediately before use.

-

Blocking Reaction: Add a 10-fold molar excess of NEM to the protein solution. For example, if the protein concentration is 100 µM and it has one free cysteine, add NEM to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Removal of Excess NEM: Remove the unreacted NEM using a desalting column or by dialysis against the reaction buffer.

Visualization of Workflows and Pathways

Experimental Workflow for Quantifying S-Glutathionylation

NEM is a crucial reagent in protocols designed to study S-glutathionylation, a reversible post-translational modification of cysteine residues. The following workflow illustrates its use.

Role of NEM in Studying the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular responses to oxidative stress. Keap1 contains reactive cysteine residues that, when modified by electrophiles or oxidants, lead to the activation of the transcription factor Nrf2. NEM can be used as a tool to mimic the effect of these stressors and study the pathway.

Conclusion

The spectrophotometric assay of the NEM-cysteine reaction provides a valuable, albeit less sensitive, alternative to the DTNB assay for thiol quantification. Its primary strength lies in the irreversible nature of the reaction, making NEM an excellent tool for blocking sulfhydryl groups in complex experimental workflows, such as those designed to study specific post-translational modifications like S-glutathionylation. A thorough understanding of the principles, protocols, and comparative advantages outlined in this guide will enable researchers to effectively apply this method in their studies of protein chemistry and cellular signaling.

References

Discovering the Role of Cysteine Residues Using N-Ethylmaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, though one of the least abundant amino acids, plays a disproportionately large role in protein function and regulation.[1][2] Its unique thiol (sulfhydryl) group is highly reactive, making it a critical player in catalysis, protein structure stabilization through disulfide bonds, metal coordination, and redox signaling.[3][4][5] The reactivity of cysteine residues can be modulated by various post-translational modifications (PTMs), such as S-nitrosylation, S-glutathionylation, and oxidation, which act as molecular "switches" to control signaling pathways.[6][7][8]

Given their functional significance, identifying and characterizing critical cysteine residues is a cornerstone of biochemical research and a crucial step in drug discovery.[9][10][11] N-ethylmaleimide (NEM) is a powerful chemical probe used extensively for this purpose. NEM is an alkylating agent that irreversibly forms a stable thioether bond with the sulfhydryl group of cysteine residues, effectively "capping" them.[12][13] This specific and rapid reaction under controlled pH conditions makes NEM an invaluable tool for probing cysteine function.[14][15]

This technical guide provides an in-depth overview of the principles and methodologies for using NEM to investigate the functional roles of cysteine residues, with a focus on experimental design, data interpretation, and applications in drug development.

The Chemistry of Cysteine and N-Ethylmaleimide

The utility of NEM lies in its specific reaction with the thiol group of cysteine. The reaction is a Michael addition, where the nucleophilic thiolate anion of cysteine attacks the electrophilic double bond of the maleimide ring.[12][14] This forms a covalent, irreversible thioether linkage.

This reaction is highly specific for thiols at a pH range of 6.5-7.5.[16] At pH values above 7.5, NEM's reactivity with other nucleophilic groups, such as the amino groups of lysine residues, can increase, potentially leading to non-specific labeling.[12][15] Therefore, careful control of reaction conditions is critical for accurate interpretation of results.

Core Applications and Data Interpretation

NEM-based strategies are employed to answer several fundamental questions about cysteine residues. The data derived from these experiments are often quantitative and can be summarized for comparative analysis.

Identifying Functionally Critical Cysteines

A common strategy to identify cysteines in an enzyme's active site or a protein's binding interface is through protection assays. If a cysteine is involved in binding a substrate, inhibitor, or another protein, it will be physically shielded and thus "protected" from modification by NEM. By comparing the NEM labeling pattern in the presence and absence of the binding partner, the protected cysteine(s) can be identified, often using mass spectrometry.[17]

For example, a study on the proteasome used NEM to identify a critical cysteine residue in its trypsin-like active site. Leupeptin, a competitive inhibitor, protected this specific cysteine from NEM modification, confirming its role in the catalytic center.[17] Similarly, NEM was used to demonstrate that specific cysteine residues are critical for the aggregation of liposomes by the annexin II tetramer.[18]

Quantifying Cysteine Reactivity and Redox State

The redox state of cysteine thiols is a key indicator of cellular signaling and oxidative stress.[6] Differential alkylation using isotopically labeled NEM (e.g., light d0-NEM and heavy d5-NEM) is a powerful technique for quantifying changes in cysteine oxidation between different biological samples.[19] In this approach, reduced cysteines are first labeled with "light" NEM. Then, reversibly oxidized cysteines are reduced and subsequently labeled with "heavy" NEM. The ratio of light-to-heavy NEM-labeled peptides, quantified by mass spectrometry, reveals the proportion of each cysteine that was in a reduced versus an oxidized state.[20]

| Parameter | Description | Source |

| Optimal pH for Cysteine Specificity | 6.5 - 7.5 | [12][16] |

| Potential Off-Target Reactions | Reaction with amino groups (e.g., lysine) or hydrolysis of the maleimide group. | [12][15] |

| Conditions to Minimize Off-Targeting | pH < 7.0, NEM concentration < 10mM, reaction time < 5 min. | [15] |

| Inhibition Concentration (IC50) | 0.18 mM NEM for 50% inhibition of annexin II tetramer-mediated liposome aggregation. | [18] |

| Isotope Label | Mass Shift (Da) | Application | Source |

| d0-NEM (Light) | 125 | Labels one state (e.g., reduced thiols) in a differential experiment. | [21] |

| d5-NEM (Heavy) | 130 | Labels the other state (e.g., newly reduced thiols) for relative quantification. | [20][21] |

Visualizing Workflows and Pathways

Cysteine-Mediated Redox Signaling

Many cellular signals, particularly those involving reactive oxygen species (ROS), are transduced through the reversible oxidation of specific cysteine residues, which alters protein activity.

Experimental Workflow: Identifying Functional Cysteines

This workflow outlines the key steps in a protection assay designed to identify functionally important cysteine residues.

Experimental Workflow: Quantitative Redox Proteomics

This workflow details the differential labeling strategy using light (d0) and heavy (d5) NEM to quantify changes in cysteine oxidation.

Experimental Protocols

Protocol 1: General Blocking of Cysteine Residues with NEM

This protocol is for irreversibly blocking exposed cysteine residues to prevent disulfide bond formation or to prepare for subsequent steps in a multi-stage labeling experiment (e.g., biotin switch).

Materials:

-

Protein solution (1-10 mg/mL)

-

Reaction Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS).

-

N-Ethylmaleimide (NEM) powder.

-

Solvent for NEM: Ultrapure water or DMSO.

-

Desalting column or dialysis cassette.

Procedure:

-

Equilibrate the NEM powder to room temperature before opening the vial to prevent condensation.[16]

-

Prepare a fresh 100-200 mM stock solution of NEM in ultrapure water or DMSO immediately before use. The maleimide group can hydrolyze in aqueous solution over time.[16]

-

Ensure the protein is in an appropriate amine-free reaction buffer at pH 6.5-7.5.

-

Add a 10-fold molar excess of NEM to the protein solution. The final concentration of NEM should be sufficient to label all accessible thiols.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[16][22]

-

Remove excess, unreacted NEM from the labeled protein using a desalting column or through dialysis against the reaction buffer.

Protocol 2: Differential Alkylation for Redox State Analysis

This protocol uses isotopically distinct NEM reagents to quantify the relative abundance of reduced versus reversibly oxidized cysteines.

Materials:

-

Cell or tissue lysates from control and experimental conditions.

-

Lysis Buffer containing "light" d0-NEM.

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).

-

"Heavy" d5-NEM solution.

-

Trypsin for protein digestion.

-

Standard reagents for mass spectrometry analysis.

Procedure:

-

Lyse cells or tissues directly in a buffer containing d0-NEM (e.g., 40-50 mM). This step immediately labels all cysteines that are in a reduced state.[20]

-

Remove excess d0-NEM from the protein lysate using a desalting column or acetone precipitation.[20][23]

-

Add a reducing agent, such as TCEP (e.g., 10 mM), to the sample and incubate to reduce all reversibly oxidized cysteines (e.g., those in disulfide bonds, S-nitrosated, or S-glutathionylated).[19][20]

-

Alkylate the newly exposed thiol groups by adding the "heavy" d5-NEM solution. Incubate for 30 minutes at room temperature.[20]

-

If comparing two different biological samples, they can now be combined.

-

Digest the protein sample(s) with trypsin overnight at 37°C.[20]

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Perform data analysis to identify cysteine-containing peptides and quantify the peak intensity ratio for each peptide pair labeled with d0-NEM versus d5-NEM. This ratio reflects the change in the redox state of that specific cysteine between the samples.[19][20]

Conclusion

N-ethylmaleimide is a versatile and robust chemical tool that is indispensable for the study of cysteine residues. From identifying single critical thiols in enzyme active sites to enabling proteome-wide quantification of redox changes, NEM-based methodologies provide crucial insights into protein function and cellular regulation. The detailed protocols and workflows presented in this guide offer a framework for researchers to design and execute experiments that can elucidate the diverse roles of cysteines, ultimately aiding in the discovery and development of novel therapeutics.

References

- 1. Cysteine function governs its conservation and degeneration and restricts its utilization on protein surface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction [mdpi.com]

- 3. Functional Diversity of Cysteine Residues in Proteins and Unique Features of Catalytic Redox-active Cysteines in Thiol Oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine residues in signal transduction and its relevance in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical methods for mapping cysteine oxidation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Energy-based generative models for target-specific drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 13. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Identification and localization of a cysteinyl residue critical for the trypsin-like catalytic activity of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modification of cysteine residues by N-ethylmaleimide inhibits annexin II tetramer mediated liposome aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]